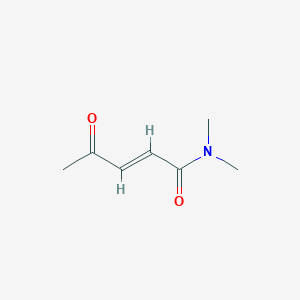
邻苯二甲酸二(2-乙基己基)酯-d4
描述
Bis(2-ethylhexyl) phthalate, commonly abbreviated as DEHP, is a phthalate ester that is widely used as a plasticizer in the production of polyvinyl chloride (PVC) plastics. It is known to leach from medical devices made from PVC, such as artificial kidneys used in hemodialysis. Studies have shown that DEHP can be extracted both in vivo and in vitro from these devices, leading to its presence in the serum of patients undergoing hemodialysis. The concentration of DEHP in the serum of patients post-dialysis has been found to be significantly higher in those who have undergone more than 50 treatments .
Synthesis Analysis
The synthesis of DEHP and its derivatives, including potential metabolites, has been explored in various studies. One approach involves the esterification of phthalic anhydride with 2-ethylhexanol, using methane sulfonic acid as a catalyst. This process includes a fast and irreversible formation of mono(2-ethylhexyl) phthalate, followed by a slower esterification step to produce DEHP . Other synthetic methods have been developed to produce oxidative metabolites of DEHP, with high yields being reported for the target molecules and their ring-deuterated isomers .
Molecular Structure Analysis
The molecular structure of DEHP and its derivatives has been characterized using techniques such as PMR (proton magnetic resonance) and mass spectrometry. These studies have highlighted the challenges in predicting chemical shifts in multisubstituted benzene rings, which are part of the DEHP molecule. The structural confirmation of hydroxylated monoesters of DEHP has been achieved through reduction and cyclization reactions, leading to known phthalides .
Chemical Reactions Analysis
DEHP undergoes various chemical reactions, including hydroxylation and oxidation, which lead to the formation of its metabolites. The synthesis of these metabolites typically involves esterification, reduction, and oxidation steps. The by-products and mechanisms of these reactions have also been studied, providing insights into the metabolic pathways of DEHP in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of DEHP are influenced by its molecular structure, which consists of a benzene ring with two ester groups. These properties are crucial for its function as a plasticizer, as they determine its compatibility with PVC and its ability to impart flexibility to the plastic. The leaching of DEHP from PVC products into biological fluids, as observed in hemodialysis patients, is a result of its physical and chemical characteristics .
科学研究应用
在监管限制审查中的应用
邻苯二甲酸二(2-乙基己基)酯-d4 (DEHP-d4) 用于评估有关监管框架中限制的新科学证据 . 欧洲化学品管理局 (ECHA) 审查了这些邻苯二甲酸酯的可用新科学信息,并评估是否有证据证明需要重新审查现有的限制 .
在风险评估研究中的应用
DEHP-d4 用于邻苯二甲酸二(2-乙基己基)酯和替代增塑剂的相对风险评估研究 . 这些研究评估了降低暴露浓度以及替代增塑剂对 DEHP 的人体健康损害的影响 .
作为分析标准的应用
DEHP-d4 用作食品和环境分析中的分析标准 . DEHP-d4 等同位素标记化合物在同位素稀释质谱 (IDMS) 中越来越广泛地用于农药的定量分析 .
4. 在生物化学和生理学研究中的应用 DEHP-d4 用于科学研究应用,例如在 DEHP 的生物化学和生理学研究中. DEHP-d4 的同位素标记使其能够在这类研究中使用.
在哮喘研究中的应用
DEHP 是一种常见的增塑剂,以其干扰激素的特性而闻名,它与哮喘有关 . DEHP-d4 用于研究不同哮喘表型和合并症之间 DEHP 暴露的差异 .
作用机制
Target of Action
Bis(2-ethylhexyl) Phthalate-d4, also known as DEHP-d4, primarily targets the endocrine system . It has been implicated in obesity and insulin resistance . It also inhibits prostaglandin synthesis .
Mode of Action
DEHP-d4 interacts with its targets through non-genotoxic mechanisms . These mechanisms involve multiple molecular signals, including PPAR-α activation , perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Biochemical Pathways
DEHP-d4 affects several biochemical pathways. The transcriptomic results revealed significant modulation of several pathways associated with DEHP metabolism, tissue-specific functions related to systemic metabolism, and basal cellular signaling with pleiotropic outcomes . Among these signaling pathways, modulation of cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β, can be highlighted .
Pharmacokinetics
It’s known that dehp-d4 is a deuterium-labeled version of dehp , which suggests that its pharmacokinetic properties may be similar to those of DEHP.
Result of Action
The molecular and cellular effects of DEHP-d4’s action are complex and multifaceted. Rodent data suggests that DEHP-d4 induces cancer through non-genotoxic mechanisms related to multiple molecular signals . The extent of these effects in humans is still under investigation .
Action Environment
The action, efficacy, and stability of DEHP-d4 can be influenced by environmental factors. . This solubility profile can affect its distribution in the environment and its bioavailability in organisms. Furthermore, DEHP-d4 is a ubiquitous environmental contaminant to which humans are exposed via multiple routes . The environmental risk assessment concludes that there is concern for the aquatic and terrestrial ecosystems in generic scenarios arising from the use of DEHP in production of lacquers, paints, printing inks, sealants, or adhesives, and at industrial sites processing polymers containing DEHP .
安全和危害
Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause cancer and may damage fertility or the unborn child. It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
未来方向
属性
IUPAC Name |
bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11D,12D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHLKABXJIVAM-SAQXESPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584155 | |
| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93951-87-2 | |
| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)










![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)

